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Cat. No.: B14116930
Get Quote
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Executive Summary

Maleic acid-d2 (cis-Butenedioic acid-2,3-d2) is the deuterated isotopologue of maleic acid,
characterized by the substitution of the two olefinic protons with deuterium. This stable isotope-
labeled compound is a critical tool in metabolic flux analysis, mechanistic enzymology—
specifically in the study of glutamate decarboxylase (GAD) inhibition—and as an internal
standard in mass spectrometry.

This guide provides a definitive technical analysis of Maleic acid-d2, focusing on its structural
integrity, thermodynamic properties (melting point), synthesis pathways, and applications in
guantitative bioanalysis.

Part 1: Chemical Identity & Structural Analysis
Definitive Chemical Structure

Maleic acid-d2 retains the cis-configuration of the parent maleic acid but features a deuterated
alkene backbone. The distinct cis geometry is thermodynamically less stable than its trans
isomer (fumaric acid-d2), a property that dictates its handling and melting point behavior.[1]
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Attribute Specification
Chemical Name Maleic acid-2,3-d2
IUPAC Name (22)-But-2-enedioic-2,3-d2 acid

24461-33-4 (Distinct from Fumaric acid-d2:
24461-32-3)

CAS Number

Molecular Formula

118.09 g/mol (vs. 116.07 g/mol for non-

Molecular Weight
deuterated)

Typically
Isotopic Purity
98 atom % D

SMILES [2H]/C(C(=0)0)=C([2H])/C(=0)O

Isomerism and Stability

The cis-configuration places the two carboxylic acid groups in proximity, leading to
intramolecular hydrogen bonding.[1] This internal strain makes maleic acid-d2 susceptible to
isomerization into the more stable trans-fumaric acid-d2 upon heating or UV exposure.

Critical Distinction: Researchers must verify the CAS number when sourcing.
» Maleic Acid-d2 (cis): CAS 24461-33-4[2]

o Fumaric Acid-d2 (trans): CAS 24461-32-3
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Figure 1: Isomerization pathway of Maleic acid-d2 to Fumaric acid-d2.[3][4][5][2][6][7][8] The
cis-geometry is metastable.

Part 2: Physicochemical Properties[12]
Melting Point Analysis

The melting point (MP) is a primary indicator of purity and isomeric integrity. While the
deuterium isotope effect on melting point is generally minimal (secondary isotope effect), the
MP of maleic acid-d2 is often reported slightly higher than the standard range for maleic acid
due to lattice energy variations and isotopic purity grades.

e Maleic Acid-d2 MP:137 — 140 °C[9]
e Standard Maleic Acid MP: 130 — 135 °C
e Fumaric Acid-d2 MP: > 287 °C (Sublimes)

Diagnostic Utility: A melting point observed above 140 °C or significantly below 130 °C
suggests contamination with fumaric acid (due to isomerization) or moisture (hydrolysis of
anhydride precursors), respectively.

Solubility and pKa

Maleic acid-d2 exhibits high water solubility due to its polar carboxyl groups.
» Solubility: Highly soluble in water, alcohol, and acetone.

o Acidity (pKa):

.[3] The first proton is highly acidic due to the stabilization of the mono-anion via
intramolecular hydrogen bonding (cis-effect).

Part 3: Synthesis and Production Protocols
Synthesis Pathway

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://en.wikipedia.org/wiki/Maleic_acid
https://www.scientificlabs.co.uk/product/crms/92816-1G
https://www.chemsrc.com/en/cas/24461-33-4_684613.html
https://www.medchemexpress.com/maleic-acid-d2.html
https://cymitquimica.com/products/IN-DA00BEHY/24461-32-3/fumaric-23-d2-acid/
https://www.researchgate.net/publication/243884475_Synthesis_of_Maleic_Anhydrides_and_Maleic_Acids_by_Pd-Catalyzed_Oxidative_Dicarbonylation_of_Alk-1-ynes
https://askfilo.com/user-question-answers-smart-solutions/explain-why-fumaric-acid-and-maleic-acid-have-different-3432363138363433
https://www.sigmaaldrich.com/JP/ja/product/aldrich/615595
https://en.wikipedia.org/wiki/Maleic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The most reliable synthesis for high-purity maleic acid-d2 involves the hydrolysis of Maleic
Anhydride-d2. The anhydride precursor is typically synthesized via the catalytic oxidation of
deuterated benzene or butane, ensuring the deuterium is locked into the carbon backbone
(non-exchangeable positions).

Protocol: Hydrolysis of Maleic Anhydride-d2
e Precursor: Maleic Anhydride-d2 (CAS 17927-65-0).

e Reagent: Ultra-pure water (
).
¢ Reaction:

» Conditions: Mild heating (50-60 °C) facilitates ring opening. Avoid reflux temperatures >80 °C
to prevent isomerization to fumaric acid.
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Figure 2: Synthesis workflow via hydrolysis of Maleic Anhydride-d2.

Part 4: Applications in Research & Drug

Development
Mass Spectrometry Internal Standard

Maleic acid-d2 is an ideal Internal Standard (IS) for the quantification of maleic acid in
biological matrices or polymer formulations.

¢ Mechanism: Isotope Dilution Mass Spectrometry (IDMS).
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e Benefit: The +2 Da mass shift (

) allows for separation from the analyte signal while retaining identical chromatographic
behavior (Retention Time), compensating for matrix effects and ionization suppression.

Mechanistic Enzymology (GAD Inhibition)

Maleic acid is a known inhibitor of Glutamate Decarboxylase (GAD).[5][2] The deuterated
analog is used to probe the mechanism of inhibition via Kinetic Isotope Effects (KIE).

« If the C-H bond cleavage at the alkene position is rate-limiting in the metabolic breakdown or
inhibition mechanism, substituting H with D will significantly alter the reaction rate (

).

o Maleic acid-d2 is resistant to metabolic degradation pathways that target the double bond,
potentially extending its half-life in in vitro assays.

NMR Silent Standard

In

-NMR spectroscopy, Maleic acid-d2 is "silent" in the alkene region (standard maleic acid shows
a singlet at ~6.2 ppm). It can be used as a background buffer component that does not
interfere with analyte signals in the aromatic/alkene region, unlike its non-deuterated
counterpart.

Part 5: Handling and Storage Protocol

To maintain the chemical integrity of Maleic acid-d2, the following "Self-Validating" storage
protocol is recommended.
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Parameter Protocol Causality/Reasoning

Prevents slow thermal

Storage Temp -20 °C ) o ] ]
isomerization to fumaric acid.
Hygroscopic nature; moisture
Desiccation Store under Nitrogen/Argon absorption alters weighing
accuracy.
o If MP > 140°C, significant
Re-validation Check MP before use ) o
isomerization has occurred.
Avoid protic solvents if
, DMSO-

) studying exchangeable
Solvent Choice :
protons (though backbone D is

stable).

, Methanol-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Whitepaper: Characterization and Application
of Maleic Acid-d2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14116930/docs#technical-whitepaper-
characterization-and-application-of-maleic-acid-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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